Benzo[d]isothiazole-4-carbonitrile Benzo[d]isothiazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18303923
InChI: InChI=1S/C8H4N2S/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H
SMILES:
Molecular Formula: C8H4N2S
Molecular Weight: 160.20 g/mol

Benzo[d]isothiazole-4-carbonitrile

CAS No.:

Cat. No.: VC18303923

Molecular Formula: C8H4N2S

Molecular Weight: 160.20 g/mol

* For research use only. Not for human or veterinary use.

Benzo[d]isothiazole-4-carbonitrile -

Specification

Molecular Formula C8H4N2S
Molecular Weight 160.20 g/mol
IUPAC Name 1,2-benzothiazole-4-carbonitrile
Standard InChI InChI=1S/C8H4N2S/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H
Standard InChI Key NGLJLFCWOJBZNF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C=NSC2=C1)C#N

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

Benzo[d]isothiazole-4-carbonitrile consists of a benzene ring fused to an isothiazole moiety, with a cyano (-CN) substituent at the 4-position of the heterocyclic ring. The isothiazole component contains sulfur and nitrogen atoms at positions 1 and 2, respectively, contributing to its electron-deficient nature. The cyano group further enhances this electron-withdrawing effect, influencing reactivity and intermolecular interactions .

Table 1: Key Structural and Molecular Data

PropertyValue
Molecular FormulaC₈H₄N₂S
Molecular Weight160.20 g/mol
CAS Number1510701-21-9
DensityNot reported
Boiling/Melting PointsNot available

The compound’s planar structure and conjugation across the benzene-isothiazole system enable unique electronic properties, such as pronounced π-π stacking capabilities and charge-transfer interactions . These traits are critical for its applications in optoelectronic materials and pharmaceutical design.

Synthesis and Characterization

Synthetic Routes

The synthesis of benzo[d]isothiazole-4-carbonitrile derivatives often involves cyclization strategies or functionalization of preformed isothiazole cores. A notable method involves the bromination of 5-bromoisothiazole-4-carbonitrile in carbon tetrachloride, yielding 3,5-dibromoisothiazole-4-carbonitrile and its thiobis derivative as byproducts . This reaction proceeds via electrophilic aromatic substitution, with bromine acting as both a halogenating agent and oxidant.

Table 2: Representative Synthesis Methods

MethodConditionsYieldKey Observations
Bromination in CCl₄55°C, 1.25 h, Br₂ (2 equiv)18%Forms dimeric sulfide
(4+1)-HeterocyclizationNaSCN, 70°C, 1 h76–83%Forms fused isothiazoles
Nucleophilic SubstitutionK₂S, DMF, 130°C14–51%Introduces aryl groups

Characterization relies on spectroscopic techniques:

  • FTIR: A ν(C≡N) stretch at ~2334 cm⁻¹ confirms the cyano group .

  • NMR: Quaternary carbon resonances in the 13C spectrum verify the aromatic and cyano carbons .

  • MS: Molecular ion peaks (e.g., m/z 407 for dimeric forms) corroborate stoichiometry .

TargetActivityMechanismReference
CDK2/Cyclin EAnti-proliferativeCompetitive ATP inhibition
Mycobacterium tuberculosisAnti-tubercularDisruption of cell wall synthesis
Hepatitis C NS5B polymeraseAntiviralAllosteric binding

Neuroprotective and Anti-inflammatory Effects

Recent investigations highlight the compound’s ability to suppress neuroinflammation by inhibiting microglial activation. In murine models, derivatives reduced pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) by >50% at 10 μM concentrations . This aligns with structural analogs’ roles in mitigating oxidative stress in neuronal cells .

Comparative Analysis with Structural Analogs

Electronic and Reactivity Differences

The 4-cyano substitution distinguishes benzo[d]isothiazole-4-carbonitrile from related heterocycles. For example, benzothiazole lacks the sulfur-nitrogen bond, reducing its electron-deficient character, while benzo[d]thiazole-4-carbonitrile exhibits altered regioselectivity in electrophilic substitutions .

Table 4: Comparison with Analogous Heterocycles

CompoundCore StructureKey Properties
BenzothiazoleBenzene + thiazoleBroad antimicrobial activity
Benzo[d]thiazole-4-carbonitrileBenzene + thiazole + CNEnhanced electrophilicity
Benzo[c]isothiazoleBenzene + isothiazoleLimited biological data

The cyano group’s electron-withdrawing nature increases benzo[d]isothiazole-4-carbonitrile’s susceptibility to nucleophilic attack at the 5-position, enabling diverse functionalization .

Recent Advances and Future Directions

Catalytic Applications

Isothiazole-metal complexes, such as palladium adducts, have emerged as catalysts for cross-coupling reactions in aqueous media. These "green chemistry" approaches leverage the heterocycle’s ability to stabilize metal centers while maintaining catalytic activity .

Drug Discovery Opportunities

Ongoing research aims to optimize the compound’s pharmacokinetic profile through:

  • Prodrug strategies: Masking the cyano group to enhance bioavailability

  • Structure-activity relationship (SAR) studies: Modifying substituents at the 3- and 5-positions

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